

IUPAC name for 4-Benzyloxy-3-chlorophenylboronic acid

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Compound of Interest

Compound Name: 4-Benzyloxy-3-chlorophenylboronic acid

Cat. No.: B151630

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The systematic IUPAC name for **4-Benzyloxy-3-chlorophenylboronic acid** is (3-chloro-4-(phenylmethoxy)phenyl)boronic acid. However, it is also commonly referred to as (4-(benzyloxy)-3-chlorophenyl)boronic acid.

Chemical Properties and Identifiers

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₃ H ₁₂ BClO ₃ [1][2] |
| Molecular Weight | 262.50 g/mol [1][2][3] |
| CAS Number | 845551-44-2[2][3] |
| Melting Point | 188-193 °C[3] |
| Appearance | White to off-white crystalline powder[2] |
| InChI Key | AYSMMNDQVZAXQY-UHFFFAOYSA-N[3] |
| SMILES String | OB(O)c1ccc(OCc2ccccc2)c(Cl)c1[3] |

Synthesis and Applications

4-Benzyloxy-3-chlorophenylboronic acid is a versatile reagent in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone

of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules. The presence of the boronic acid functional group allows for the coupling of the phenyl ring with various organic halides under palladium catalysis.

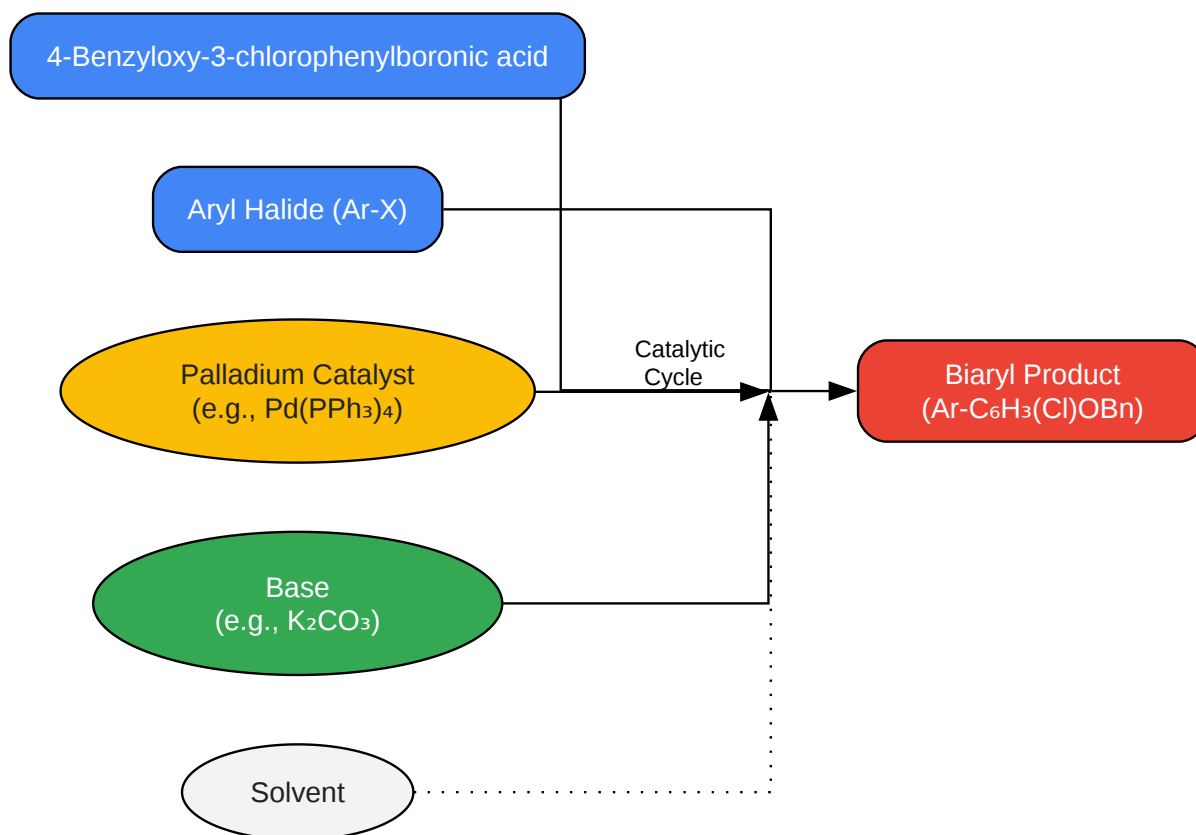
The benzyloxy and chloro substituents on the phenyl ring provide handles for further chemical modification, making this compound a valuable building block in the synthesis of pharmaceuticals and other functional organic materials.^[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for a Suzuki-Miyaura cross-coupling reaction using **4-Benzyloxy-3-chlorophenylboronic acid** is as follows:

- **Reaction Setup:** In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine **4-Benzyloxy-3-chlorophenylboronic acid** (1.0 equivalent), an aryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
- **Solvent Addition:** Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Logical Relationship Diagram



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

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References

- 1. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C₁₃H₁₂BClO₃ | CID 23005378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. 4-苄氧基-3-氯苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
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